2,3-O-Cyclohexylidene-beta-D-ribofuranose

Descripción general

Descripción

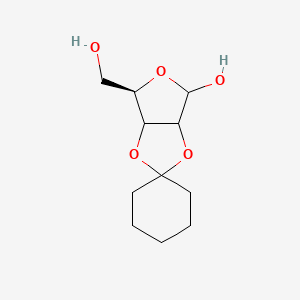

2,3-O-Cyclohexylidene-beta-D-ribofuranose is a chemical compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . It is a derivative of ribofuranose, a sugar molecule, where the hydroxyl groups at positions 2 and 3 are protected by a cyclohexylidene group. This compound is often used in organic synthesis and research due to its unique structural properties.

Métodos De Preparación

The synthesis of 2,3-O-Cyclohexylidene-beta-D-ribofuranose typically involves the protection of the hydroxyl groups on the ribofuranose molecule. One common method is to react ribofuranose with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of a cyclic acetal, resulting in the desired product .

Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity. The use of protective groups like cyclohexylidene is crucial in multi-step organic syntheses to prevent unwanted side reactions.

Análisis De Reacciones Químicas

2,3-O-Cyclohexylidene-beta-D-ribofuranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The cyclohexylidene group can be removed or substituted with other protective groups or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis of 2,3-O-Cyclohexylidene-beta-D-ribofuranose

The synthesis of this compound generally involves the protection of the hydroxyl groups at the 2- and 3-positions of D-ribose. This is commonly achieved through an acetal formation reaction using cyclohexanone as the protecting agent. The process typically requires an acid catalyst such as p-toluenesulfonic acid and can be conducted under various conditions to optimize yield and selectivity .

Role in Nucleoside Synthesis

This compound serves as a precursor in the synthesis of various nucleosides. Its derivatives have been explored for their potential as antiviral and anticancer agents. For instance, modifications to the ribofuranose moiety can enhance the biological activity of nucleoside analogs, making them more effective against specific pathogens or cancer cells .

Enzymatic Studies

Research has shown that the structural rigidity provided by the beta-D-ribofuranose ring is crucial for the coenzymatic function in various biochemical pathways. Analog compounds have been synthesized to study their interaction with enzymes like diol dehydratase, revealing insights into their mechanism of action and potential therapeutic applications .

Antiviral and Anticancer Properties

The derivatives of this compound have been investigated for their antiviral properties. Certain compounds exhibit activity against viruses by mimicking natural substrates in viral replication processes. In cancer research, these derivatives are being evaluated for their ability to inhibit tumor growth through mechanisms that may involve interference with nucleic acid synthesis .

Case Studies

- Synthesis of Nucleoside Analogues : A study demonstrated that this compound could be converted into various nucleoside analogs with enhanced antiviral activity. The synthesis involved a series of glycosylation reactions that yielded compounds showing promising results against viral infections.

- Enzyme Interaction Studies : Another research focused on the interaction between modified ribofuranose compounds and diol dehydratase, revealing that certain structural modifications significantly enhance binding affinity and enzymatic activity. This study provided insights into designing more effective enzyme inhibitors for therapeutic use.

Data Tables

Mecanismo De Acción

The mechanism of action of 2,3-O-Cyclohexylidene-beta-D-ribofuranose depends on its specific application. In organic synthesis, it acts as a protected form of ribofuranose, allowing selective reactions at other positions on the molecule. In biological systems, its derivatives may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparación Con Compuestos Similares

Similar compounds to 2,3-O-Cyclohexylidene-beta-D-ribofuranose include other protected sugars, such as:

2,3-O-Isopropylidene-beta-D-ribofuranose: Similar in structure but uses an isopropylidene group for protection.

2,3-O-Benzylidene-beta-D-ribofuranose: Uses a benzylidene group for protection.

2,3-O-Methylidene-beta-D-ribofuranose: Uses a methylidene group for protection.

The uniqueness of this compound lies in its cyclohexylidene protective group, which offers different steric and electronic properties compared to other protective groups .

Actividad Biológica

2,3-O-Cyclohexylidene-beta-D-ribofuranose is a carbohydrate derivative with significant implications in organic synthesis and medicinal chemistry. Its structural characteristics and biological activities make it a valuable compound in the development of nucleoside analogs, which are critical in antiviral and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered furanose ring with a cyclohexylidene protective group at positions 2 and 3. Its molecular formula is C_{13}H_{22}O_{5}, with a molecular weight of 230.26 g/mol. The cyclohexylidene group enhances the compound's stability and reactivity, allowing it to serve as an intermediate in various chemical reactions, particularly in carbohydrate chemistry and nucleoside synthesis.

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of nucleoside analogs. These analogs mimic natural nucleosides and can interfere with viral replication and cancer cell proliferation. The compound can undergo several transformations, including oxidation, reduction, and substitution reactions, which are essential for creating more complex biologically active molecules.

Key Mechanisms:

- Nucleoside Synthesis: It is used to prepare various nucleoside derivatives that exhibit antiviral and anticancer properties.

- Enzyme Interaction: The compound may interact with specific enzymes involved in nucleotide metabolism, thereby influencing cellular processes related to DNA synthesis and repair .

Applications in Research

This compound has been employed in numerous scientific studies due to its versatile applications:

Medicinal Chemistry

- Antiviral Research: It serves as a building block for synthesizing antiviral agents that target viral polymerases.

- Anticancer Development: Nucleoside analogs derived from this compound have shown potential in inhibiting cancer cell growth by mimicking natural substrates required for DNA replication.

Biochemical Studies

- Enzyme Mechanisms: Research has focused on understanding how derivatives of this compound interact with enzymes like diol dehydratase from Klebsiella pneumoniae, revealing insights into coenzymatic functions and metabolic pathways .

Case Studies

Several studies have highlighted the biological significance of this compound:

-

Synthesis of Nucleoside Analogues:

A study synthesized multiple nucleoside analogs using this compound as a starting material. These analogs were tested for their antiviral activity against various viruses, demonstrating significant inhibition rates compared to standard antiviral drugs . -

Biological Activity Assessment:

Research conducted on the interaction of ribofuranose derivatives with viral enzymes indicated that modifications at the ribofuranose ring significantly affected the binding affinity and inhibitory potential against viral replication processes .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Protective Group | Biological Activity |

|---|---|---|

| 2,3-O-Isopropylidene-beta-D-ribofuranose | Isopropylidene | Antiviral activity |

| 2,3-O-Benzylidene-beta-D-ribofuranose | Benzylidene | Moderate cytotoxicity |

| 2,3-O-Methylidene-beta-D-ribofuranose | Methylidene | Limited biological applications |

The cyclohexylidene group in this compound provides distinct steric and electronic properties that enhance its utility in synthetic applications compared to other protective groups.

Propiedades

IUPAC Name |

(6R)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-10,12-13H,1-6H2/t7-,8?,9?,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDAIDRGKDVDCA-QVNBGCGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(OC(C3O2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC3[C@H](OC(C3O2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747399 | |

| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177414-91-4 | |

| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.